An In-Depth Technical Guide to 5-(Bromomethyl)cyclohept-1-ene: Properties, Stability, and Handling
An In-Depth Technical Guide to 5-(Bromomethyl)cyclohept-1-ene: Properties, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(Bromomethyl)cyclohept-1-ene is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating both a reactive allylic bromide and a versatile cycloheptene ring, makes it a valuable intermediate for the construction of complex molecular architectures, including bicyclic and polycyclic systems.[1] The seven-membered ring offers unique conformational flexibility, providing a scaffold for diverse chemical transformations. This guide provides a comprehensive overview of the fundamental chemical properties, stability, and handling considerations for 5-(Bromomethyl)cyclohept-1-ene, designed to equip researchers with the knowledge required for its safe and effective use in the laboratory.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 113358-31-9 | [1] |
| Molecular Formula | C₈H₁₃Br | [2] |
| Molecular Weight | 189.09 g/mol | [3] |
| Monoisotopic Mass | 188.02007 Da | [2] |
| Predicted XlogP | 3.1 | [2] |
Elucidation of Molecular Structure: Spectroscopic Characterization
The definitive identification and purity assessment of 5-(Bromomethyl)cyclohept-1-ene relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-(Bromomethyl)cyclohept-1-ene.[1]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, bromomethyl, and aliphatic protons. The chemical shifts and coupling patterns of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, including the two sp² hybridized carbons of the double bond and the carbon bearing the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the molecule.[1] Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the mass spectrum of 5-(Bromomethyl)cyclohept-1-ene will exhibit a characteristic isotopic pattern. The molecular ion region will show two peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in 5-(Bromomethyl)cyclohept-1-ene. The spectrum is expected to display characteristic absorption bands for:
-
C=C stretch: around 1640-1680 cm⁻¹ for the cycloheptene double bond.[4]
-
=C-H stretch: typically above 3000 cm⁻¹ for the vinyl C-H bonds.[4]
-
C-H stretch (aliphatic): just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.
-
C-Br stretch: in the fingerprint region, typically between 500 and 700 cm⁻¹.
Reactivity and Stability Profile
The chemical behavior of 5-(Bromomethyl)cyclohept-1-ene is dictated by the interplay of its two primary functional groups: the allylic bromide and the cycloalkene.
Dual Reactivity
The molecule's synthetic utility stems from its dual reactivity, offering two distinct sites for chemical modification.[1]
Caption: Dual reactivity of 5-(Bromomethyl)cyclohept-1-ene.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, particularly with good nucleophiles in polar aprotic solvents.[1] This allows for the introduction of a wide range of functional groups at this position.
Radical Reactions and Cyclization
A significant aspect of the reactivity of 5-(Bromomethyl)cyclohept-1-ene is its propensity to undergo radical reactions. The allylic C-Br bond is relatively weak and can be homolytically cleaved to form a resonance-stabilized allylic radical.[5] This intermediate can then participate in various transformations, most notably intramolecular cyclization. For instance, reduction with tributyltin hydride initiates a radical cyclization to form the bicyclo[3.2.1]octane skeleton with high efficiency.[5][6] This reaction proceeds through a cyclohept-4-enylmethyl radical intermediate.[6]
Caption: Radical cyclization of 5-(Bromomethyl)cyclohept-1-ene.
Stability and Storage
As an allylic bromide, 5-(Bromomethyl)cyclohept-1-ene is expected to be sensitive to light, heat, and moisture. Allylic halides can be prone to decomposition over time, potentially releasing hydrogen bromide. Therefore, proper storage is crucial to maintain its integrity.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed, light-resistant container.
Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition or unwanted reactions.[7][8]
Experimental Protocols
Synthesis of 5-(Bromomethyl)cyclohept-1-ene
A common method for the synthesis of allylic bromides is the allylic bromination of the corresponding alkene using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylcyclohept-1-ene in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide).
-
Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress should be monitored by a suitable technique, such as TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 5-(Bromomethyl)cyclohept-1-ene.
Caption: Synthetic workflow for 5-(Bromomethyl)cyclohept-1-ene.
Safety and Handling
As a brominated organic compound and an allylic halide, 5-(Bromomethyl)cyclohept-1-ene should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is required. In case of potential for splashing, additional protective clothing may be necessary.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.[10]
-
Keep away from heat, sparks, and open flames.[10]
-
Ground all equipment when transferring to prevent static discharge.
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Conclusion
5-(Bromomethyl)cyclohept-1-ene is a versatile synthetic intermediate with a rich and underexplored chemical potential. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules. A thorough understanding of its chemical properties, reactivity, and stability, coupled with strict adherence to safety protocols, will enable researchers to fully exploit its synthetic utility while ensuring a safe laboratory environment.
References
Please note that direct experimental data for 5-(Bromomethyl)cyclohept-1-ene is limited in publicly available literature. The information provided is a synthesis of data from closely related compounds and established principles of organic chemistry.
-
Girolami Group Website. (n.d.). Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1989). Cyclisation of 5-bromomethyl-cycloheptene and -cyclo-octene: a new route to bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(bromomethyl)cyclohept-1-ene (C8H13Br). Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselective Free Radical Reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]
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PubChem. (n.d.). 5-(Bromomethyl)cyclooct-1-ene. Retrieved from [Link]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
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PMC. (n.d.). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 5-(Bromomethyl)-6-methylhept-1-ene. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions. Retrieved from [Link]
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Crash Course. (2021, January 6). Radical Reactions & Hammond's Postulate: Crash Course Organic Chemistry #19. Retrieved from [Link]
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ResearchGate. (2009, February). An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]
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PMC. (n.d.). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Retrieved from [Link]
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Beilstein Journals. (2020, September 15). Formation of an exceptionally stable ketene during phototransformations of bicyclo[2.2.2]oct-5-en-2-ones having mixed chromophores. Retrieved from [Link]
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Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
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ChemRxiv. (2026, January 30). A Straightforward Synthesis of a Diene from a Homoallylic Bromide to Access Cycloadducts to Elucidate Michael Acceptors as Antimicrobial Motifs. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]
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SpectraBase. (n.d.). Bromomethylcyclohexane. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromocyclooct-1-ene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.1]hept-5-ene, endo-2-bromomethyl. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexane, bromo-. Retrieved from [Link]
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